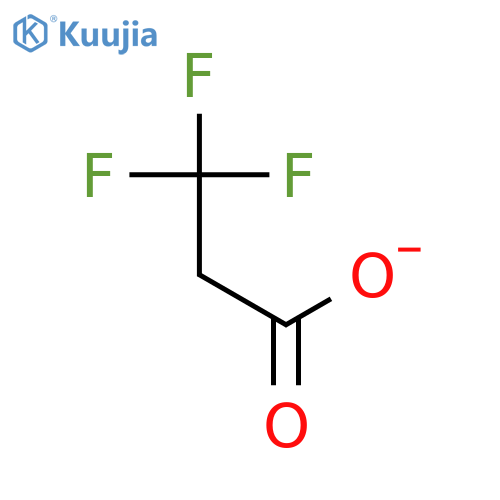Cas no 32042-38-9 (2,2,2-Trifluoroethyl Formate)

2,2,2-Trifluoroethyl Formate structure
商品名:2,2,2-Trifluoroethyl Formate
2,2,2-Trifluoroethyl Formate 化学的及び物理的性質
名前と識別子
-
- 2,2,2-Trifluoroethylformate
- TFEF
- HCOOCH2CF3
- Ameisensaeure-2,2,2-trifluorethylester
- Formic Acid 2,2,2-Trifluoroethyl Ester
- trifluoroethyl formate
- Zayia's reagent
- T2586
- J-018612
- EN300-7592173
- 2,2,2-Trifluoroethyl formate
- FT-0736023
- A821104
- MFCD06797733
- SCHEMBL97014
- DTXSID30185859
- 2,2,2-Trifluoroethyl formate, 95%
- Y96KFL7VVU
- Ethanol, 2,2,2-trifluoro-, 1-formate
- AKOS005258497
- MS-20604
- 32042-38-9
- H10802
- DTXCID20108350
- BBL103361
- 2,2,2-Trifluoro-ethanol-1-formate
- DA-16862
- STL557171
- 2,2,2-Trifluoroethyl Formate
-
- MDL: MFCD06797733
- インチ: InChI=1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8)/p-1
- InChIKey: CAFROQYMUICGNO-UHFFFAOYSA-N
- ほほえんだ: FC(F)(F)CC([O-])=O
計算された属性
- せいみつぶんしりょう: 128.00900
- どういたいしつりょう: 128.009
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 77.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26.3A^2
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.317 g/mL at 25 °C
- ふってん: 60°C(lit.)
- フラッシュポイント: 華氏度:44.6°f
摂氏度:7°c - 屈折率: n20/D <1.001
- PSA: 26.30000
- LogP: 1.35760
- ようかいせい: 未確定
2,2,2-Trifluoroethyl Formate セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-22-36
- セキュリティの説明: S26
-
危険物標識:


- 危険レベル:3
- セキュリティ用語:26
- リスク用語:R11
- 包装グループ:II
- 包装等級:II
- ちょぞうじょうけん:かねんりょういき
2,2,2-Trifluoroethyl Formate 税関データ
- 税関コード:2915120000
- 税関データ:
中国税関コード:
2915120000概要:
2915120000フォーマット。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29151200000ギ酸塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2,2,2-Trifluoroethyl Formate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2586-5g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | 95.0%(GC) | 5g |
¥590.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2586-1g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | 95.0%(GC) | 1g |
¥190.0 | 2022-06-10 | |
| TRC | T774535-5g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | 5g |
$ 69.00 | 2023-09-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16890-5g |
2,2,2-Trifluoroethyl formate |
32042-38-9 | 98% | 5g |
¥81.0 | 2023-09-06 | |
| Oakwood | 037821-500g |
2,2,2-Trifluoroethyl formate |
32042-38-9 | 95% | 500g |
$1550.00 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16890-25g |
2,2,2-Trifluoroethyl formate |
32042-38-9 | 25g |
¥306.0 | 2021-09-03 | ||
| TRC | T774535-1g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | 1g |
$ 58.00 | 2023-09-05 | ||
| Apollo Scientific | PC0989-100g |
2,2,2-Trifluoroethyl formate |
32042-38-9 | 95% | 100g |
£145.00 | 2025-02-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T856772-5g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | 98% | 5g |
¥86.00 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16890-1g |
2,2,2-Trifluoroethyl formate |
32042-38-9 | 98% | 1g |
¥36.0 | 2023-09-06 |
2,2,2-Trifluoroethyl Formate 関連文献
-
Rahul B. Sonawane,Swapnali R. Sonawane,Nishant K. Rasal,Sangeeta V. Jagtap Green Chem. 2020 22 3186
-
Iwan W. Schie,Christoph Krafft,Jürgen Popp Analyst 2015 140 3897
-
Michael Hoffmann,Milan Pe?i?,Stefan Slesazeck,Uwe Schroeder,Thomas Mikolajick Nanoscale 2018 10 10891
-
4. The kinetics of hydrolysis and aminolysis of N-acetyl-O-formylserinamideG. M. Blackburn,H. L. H. Dodds J. Chem. Soc. B 1971 826
-
Micha? Maj,Changwoo Ahn,Dorota Kossowska,Kwanghee Park,Kyungwon Kwak,Hogyu Han,Minhaeng Cho Phys. Chem. Chem. Phys. 2015 17 11770
32042-38-9 (2,2,2-Trifluoroethyl Formate) 関連製品
- 2516-99-6(3,3,3-Trifluoropropanoic acid)
- 155142-69-1(3,3-Difluoropropanoic acid)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:32042-38-9)甲酸三氟乙酯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:32042-38-9)2,2,2-TRIFLUOROETHYL FORMATE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ